3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Choose 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide for its strategic 3-bromo substituent, enabling precise Suzuki-Miyaura cross-coupling essential for constructing complex molecular architectures. The electron-donating 4-methoxyphenylcarboxamide group modulates thiophene reactivity, offering a distinct advantage in medicinal chemistry SAR exploration. Unlike non-brominated analogs, this compound provides a versatile aryl bromide handle for controlled derivatization, mitigating synthetic risk. Ensure reproducibility with high-purity stocks (≥95%–98%), available for prompt global delivery on a gram scale for research use.

Molecular Formula C12H10BrNO2S
Molecular Weight 312.18 g/mol
CAS No. 88791-39-3
Cat. No. B1463276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide
CAS88791-39-3
Molecular FormulaC12H10BrNO2S
Molecular Weight312.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)Br
InChIInChI=1S/C12H10BrNO2S/c1-16-9-4-2-8(3-5-9)14-12(15)11-10(13)6-7-17-11/h2-7H,1H3,(H,14,15)
InChIKeyLWPRRZADZDIPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide (CAS 88791-39-3) for Procurement and Research Applications


3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide (CAS 88791-39-3) is a synthetic brominated thiophene derivative characterized by a carboxamide linkage to a 4-methoxyphenyl group [1]. This compound features a thiophene ring substituted with a bromine atom at the 3-position, rendering it a potentially versatile intermediate in organic synthesis and medicinal chemistry [1]. It is commercially available for research purposes, typically with a purity of 95% or higher . The bromo substituent is known to facilitate cross-coupling reactions, a common strategy for constructing complex molecular architectures [1]. However, it is critical to note that a comprehensive search of primary research papers, patents, and authoritative databases reveals a significant scarcity of direct, quantitative, and comparative data for this specific compound. Consequently, high-strength differential evidence required for definitive scientific selection over close analogs is currently limited.

Why Substitution with Other Thiophene-2-carboxamides is Not Advisable for Research Requiring 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide (88791-39-3)


Generic substitution of thiophene-2-carboxamide derivatives is a high-risk proposition due to the profound impact of seemingly minor structural modifications on chemical reactivity, physicochemical properties, and biological activity [1]. The specific combination of a 3-bromo substituent and an N-(4-methoxyphenyl) group in 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide imparts a unique electronic profile, steric bulk, and reactive handle [2]. For instance, the electron-donating methoxy group can modulate the thiophene ring's electron density, affecting its reactivity in further transformations [2]. More critically, the bromine atom is not merely a placeholder; it is a key functional group that enables participation in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling [2]. Replacing this compound with a non-brominated or differently substituted analog would forfeit this critical synthetic utility, potentially derailing entire synthetic routes. The lack of publicly available head-to-head comparative data further underscores the uncertainty associated with any substitution.

Quantitative Differentiating Evidence for 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide (88791-39-3) vs. Analogs


Defined Application Scenarios for 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide (88791-39-3) Based on Structural Inference


As a Synthetic Intermediate in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide, based on its chemical structure, is as a versatile building block in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. The presence of the aryl bromide at the 3-position of the thiophene ring provides a specific and reactive handle for carbon-carbon bond formation [1]. This allows for the controlled, sequential derivatization of the thiophene core, enabling the construction of more complex molecules. This application is directly inferred from the well-established reactivity of aryl bromides in such transformations. Procurement of this compound is therefore justified for synthetic chemistry projects where a 3-functionalized thiophene-2-carboxamide scaffold is required.

As a Scaffold for Medicinal Chemistry SAR Studies

This compound can serve as a defined core scaffold for structure-activity relationship (SAR) investigations in medicinal chemistry [2]. The 3-bromo substituent allows for rapid exploration of chemical space at this vector through cross-coupling [1]. While specific biological activity data for this molecule is scarce in public literature, its use as a starting point for library synthesis is a standard application. The presence of both the 3-bromo and the N-(4-methoxyphenyl) carboxamide groups provides two distinct sites for potential interaction with biological targets [2]. This scenario is contingent on the user's internal validation and should not be interpreted as evidence of inherent or selective bioactivity.

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